cis-4-Nonenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Nonenal is an organic compound with the molecular formula C9H16O. It is a type of unsaturated aldehyde, specifically a nonenal, which is characterized by the presence of a double bond and an aldehyde group. This compound is known for its distinctive odor, often described as a grassy or cucumber-like smell. It is commonly found in aged human skin and is associated with the characteristic odor of aging.
Mechanism of Action
Target of Action
It is known that cis-4-nonenal is a deuterated labeled compound , which suggests that it may be used as a tracer in biochemical research.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a deuterated labeled compound, it is likely used in research to trace the effects of certain biochemical processes .
Action Environment
It is known that the compound is stable under room temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-4-Nonenal can be synthesized through various methods. One common approach involves the oxidation of cis-4-Nonene. The reaction typically uses oxidizing agents such as potassium permanganate or ozone under controlled conditions to achieve the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of octene, followed by isomerization and oxidation. This method allows for the large-scale production of the compound with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: cis-4-Nonenal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in an aqueous or organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Addition Reactions: Hydrogen (H2) with a palladium catalyst for hydrogenation.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: cis-4-Nonenol.
Addition Reactions: Saturated aldehydes or alcohols, depending on the reagent used.
Scientific Research Applications
cis-4-Nonenal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its role in the aging process and its effects on human skin.
Medicine: Research is ongoing to understand its potential impact on age-related diseases and conditions.
Industry: It is used in the fragrance industry to create specific scents and in the food industry as a flavoring agent.
Comparison with Similar Compounds
trans-4-Nonenal: Another isomer of 4-Nonenal with a different spatial arrangement of atoms.
6-Nonenal: An isomer with the double bond located at a different position in the carbon chain.
4-Hydroxy-2-Nonenal: A related compound with a hydroxyl group and an additional double bond.
Uniqueness of cis-4-Nonenal: this compound is unique due to its specific odor profile and its association with the aging process. Unlike its isomers, it is more commonly found in aged human skin and has been extensively studied for its role in age-related changes.
Properties
CAS No. |
2277-15-8 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.225 |
Purity |
90% min. |
Synonyms |
cis-4-Nonenal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.